molecular formula C12H18BrN3OSi B14076200 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14076200
M. Wt: 328.28 g/mol
InChI Key: ASRVGKCJBGGKKW-UHFFFAOYSA-N
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Description

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with the molecular formula C13H19BrN2OSi. This compound is notable for its unique structure, which includes a bromine atom, a trimethylsilyl group, and a pyrazolo[3,4-b]pyridine core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazolo[3,4-b]pyridine derivatives.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using trimethylsilyl chloride (TMSCl) to form trimethylsilyl ethers.

    Etherification: The protected hydroxyl groups are then etherified with 2-(trimethylsilyl)ethanol to introduce the trimethylsilyl ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets and pathways. The bromine atom and trimethylsilyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
  • 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine

Uniqueness

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific structural features, such as the pyrazolo[3,4-b]pyridine core and the presence of both bromine and trimethylsilyl groups

Properties

Molecular Formula

C12H18BrN3OSi

Molecular Weight

328.28 g/mol

IUPAC Name

2-[(3-bromopyrazolo[3,4-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H18BrN3OSi/c1-18(2,3)8-7-17-9-16-12-10(11(13)15-16)5-4-6-14-12/h4-6H,7-9H2,1-3H3

InChI Key

ASRVGKCJBGGKKW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C(=N1)Br

Origin of Product

United States

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